molecular formula C13H11F9N2O5 B14601208 2'-Deoxy-5-(nonafluorobutyl)uridine CAS No. 58671-35-5

2'-Deoxy-5-(nonafluorobutyl)uridine

Cat. No.: B14601208
CAS No.: 58671-35-5
M. Wt: 446.22 g/mol
InChI Key: JTJAXTDUPYESRS-RRKCRQDMSA-N
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Description

2’-Deoxy-5-(nonafluorobutyl)uridine is a synthetic nucleoside analog that belongs to the class of pyrimidine 2’-deoxyribonucleosides. This compound is structurally similar to uridine but features a nonafluorobutyl group at the 5-position of the uracil ring. It is primarily studied for its potential antiviral properties and its role in biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxy-5-(nonafluorobutyl)uridine typically involves the modification of uridine derivativesThe reaction conditions often require the use of strong bases and polar aprotic solvents to facilitate the substitution process .

Industrial Production Methods

While specific industrial production methods for 2’-Deoxy-5-(nonafluorobutyl)uridine are not widely documented, the general approach involves large-scale organic synthesis techniques. These methods may include continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2’-Deoxy-5-(nonafluorobutyl)uridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield uracil derivatives, while substitution reactions can introduce various functional groups at the 5-position of the uracil ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2’-Deoxy-5-(nonafluorobutyl)uridine involves its incorporation into viral DNA or RNA, leading to the inhibition of viral replication. The nonafluorobutyl group enhances its lipophilicity, allowing better cellular uptake and interaction with viral enzymes. This compound targets viral polymerases and disrupts the normal synthesis of viral nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Deoxy-5-(nonafluorobutyl)uridine is unique due to its nonafluorobutyl group, which significantly enhances its lipophilicity and antiviral activity. This structural modification allows it to interact more effectively with viral enzymes and cellular components, making it a promising candidate for antiviral therapies .

Properties

CAS No.

58671-35-5

Molecular Formula

C13H11F9N2O5

Molecular Weight

446.22 g/mol

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)pyrimidine-2,4-dione

InChI

InChI=1S/C13H11F9N2O5/c14-10(15,11(16,17)12(18,19)13(20,21)22)4-2-24(9(28)23-8(4)27)7-1-5(26)6(3-25)29-7/h2,5-7,25-26H,1,3H2,(H,23,27,28)/t5-,6+,7+/m0/s1

InChI Key

JTJAXTDUPYESRS-RRKCRQDMSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)CO)O

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)CO)O

Origin of Product

United States

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